5-Octenal, 2,6-dimethyl-

Description

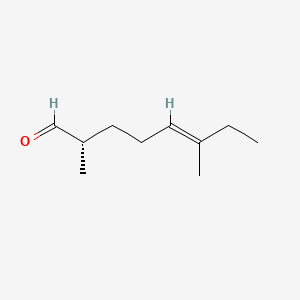

5-Octenal, 2,6-dimethyl-, with the chemical formula C10H18O, is structurally defined as an eight-carbon chain containing a double bond at the fifth carbon and methyl groups at the second and sixth positions, terminated by an aldehyde group. This structure is also systematically named 2,6-dimethyloct-5-enal. Despite the extensive research into related isomers used in the flavor and fragrance industry, 5-Octenal, 2,6-dimethyl- remains largely uncharacterized.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18O | PubChem |

| Molecular Weight | 154.25 g/mol | PubChem |

| IUPAC Name | 2,6-dimethyloct-5-enal | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Complexity | 172 | PubChem |

| Physical Description | Liquid (Predicted) | - |

The reactivity of 5-Octenal, 2,6-dimethyl- can be predicted from its constituent functional groups: the aldehyde and the branched, internal alkene. Aldehydes are a cornerstone of organic chemistry, known for their susceptibility to nucleophilic addition at the carbonyl carbon, oxidation to carboxylic acids, and reduction to primary alcohols. taylorandfrancis.com They are fundamental precursors for forming new carbon-carbon bonds through reactions like aldol (B89426) condensations and Wittig reactions. pressbooks.pub

The C5-alkene, being internal and sterically hindered by a methyl group at C6, influences the molecule's reactivity. Branched alkenes participate in a range of transformations, including electrophilic additions, reductions to the corresponding alkane, and transition metal-catalyzed reactions. organic-chemistry.org The interplay between the aldehyde and the alkene within the same molecule allows for complex intramolecular reactions. For instance, research on the related compound 2,6-dimethyl-5-heptenal (B93204) has shown it undergoes Lewis acid-induced cyclization reactions, demonstrating how the aldehyde can activate the nearby double bond to form cyclic products. This type of reaction highlights the potential of such bifunctional molecules to serve as precursors for complex ring systems.

The bifunctional nature of 5-Octenal, 2,6-dimethyl- makes it a molecule of interest for advanced organic synthesis. Unsaturated aldehydes are recognized as valuable building blocks for preparing a wide array of important compounds, from pharmaceuticals to fragrances. researchgate.netmdpi.com The aldehyde group can be transformed into numerous other functionalities, while the alkene provides a handle for polymerization, cross-metathesis, or further functionalization.

In the context of materials science, the presence of a polymerizable alkene and a reactive aldehyde suggests potential applications. The aldehyde could be used to graft the molecule onto polymer backbones or surfaces, while the alkene could participate in polymerization reactions to create new materials with specific properties. While this remains a theoretical application for 5-Octenal, 2,6-dimethyl- itself, the broader class of unsaturated aldehydes is explored for creating functional polymers and materials. google.com

Furthermore, many aldehydes are key components of fragrances and flavors, often released in a controlled manner from a non-volatile precursor molecule. rsc.orgchinesechemsoc.orgresearchgate.net Research into fragrance precursors often utilizes aldehydes to create acetals, hydrazones, or other derivatives that release the volatile scent under specific triggers like changes in pH or exposure to moisture. rsc.org Given that isomers like 3,7-dimethyloct-6-enal (citronellal) are well-known fragrance compounds, it is plausible that 5-Octenal, 2,6-dimethyl- possesses unique scent properties that could be harnessed in similar controlled-release systems. wikipedia.org

A comprehensive survey of scientific databases indicates that dedicated research on 5-Octenal, 2,6-dimethyl- is exceptionally scarce. Most available information is derived from computational data or inferred from studies on its isomers. This points to significant knowledge gaps surrounding this specific compound.

Current Research Landscape: The existing research landscape is primarily defined by work on related branched, unsaturated aldehydes. For example, extensive studies exist on the synthesis and reactivity of citronellal (B1669106) (3,7-dimethyloct-6-enal) and 2,6-dimethyl-5-heptenal. wikipedia.orggoogle.comgoogle.com This research often focuses on their utility as fragrance ingredients, their synthesis from readily available precursors like citral (B94496), and their complex cyclization reactions. google.com The broader field of unsaturated aldehydes is an active area of research, with investigations into their atmospheric reactions, roles as biological signaling molecules, and applications in asymmetric catalysis. nih.govacs.org

Definitive Knowledge Gaps:

Synthesis: There are no established, high-yield synthetic routes specifically reported for 5-Octenal, 2,6-dimethyl-. While general methods for creating aldehydes and branched alkenes exist, an optimized and characterized pathway to this particular isomer is absent from the literature.

Physical and Spectroscopic Data: Virtually all available physical property data for this compound is computationally predicted. There is a lack of experimentally determined values for its boiling point, density, refractive index, and detailed spectroscopic data (NMR, IR, MS), which are essential for its identification and characterization.

Reactivity and Application: The reactivity of 5-Octenal, 2,6-dimethyl- has not been experimentally explored. Its potential in intramolecular cyclizations, as a monomer in materials science, or as a precursor in advanced synthesis remains theoretical.

Sensory and Biological Profile: The specific odor profile and biological activity are unknown. While many unsaturated aldehydes possess distinct aromas and some have demonstrated biological effects like insect repellency, no such data exists for 5-Octenal, 2,6-dimethyl-. researchgate.net This lack of information prevents its consideration for applications in the fragrance, flavor, or agrochemical industries.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72845-35-3 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(E,2S)-2,6-dimethyloct-5-enal |

InChI |

InChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3/b9-6+/t10-/m0/s1 |

InChI Key |

RMPKHUJAYKUKPH-ZKXNXJMVSA-N |

Isomeric SMILES |

CC/C(=C/CC[C@H](C)C=O)/C |

Canonical SMILES |

CCC(=CCCC(C)C=O)C |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 5 Octenal, 2,6 Dimethyl

De Novo Synthetic Strategies for Aldehyde Functionalization and Stereocontrol

De novo synthesis, the construction of a molecule from simpler precursors, offers a versatile approach to 5-Octenal, 2,6-dimethyl-. These methods often focus on the strategic introduction of the aldehyde functionality and controlling the stereochemistry of the final product.

Regioselective Olefin Functionalization Techniques

The synthesis of complex organic molecules like terpenes often involves the selective functionalization of carbon-carbon double bonds (olefins). chemrxiv.org Techniques such as hydroformylation, which introduces an aldehyde group, are pivotal. mdpi.com In the context of synthesizing branched aldehydes, catalyst systems can be designed to favor the formation of branched products over linear ones. researchgate.netrsc.org For instance, rhodium-based catalysts have been employed in tandem reactions to produce branched amines from α,β-unsaturated aldehydes, demonstrating the potential for controlled functionalization. nih.gov

The challenge in terpene synthesis often lies in achieving high regioselectivity, especially when multiple double bonds are present or when steric hindrance influences the reaction outcome. mdpi.comnih.gov Methods like hydroboration-oxidation can lead to anti-Markovnikov addition, providing a route to functionalize terminal olefins selectively. nih.gov The choice of catalyst and reaction conditions is crucial in directing the functionalization to the desired position within the molecule. chemrxiv.org

Stereoselective Formation of the C=C Double Bond

Controlling the geometry of the double bond, particularly in trisubstituted alkenes, is a significant challenge in organic synthesis due to the potential for isomerization. snnu.edu.cn Various methods have been developed to achieve high stereoselectivity. snnu.edu.cnnih.govresearchgate.net

One approach involves the use of organometallic reagents. For example, Zr-catalyzed carboalumination of alkynes is a well-established method for synthesizing (E)-trisubstituted alkenes. nih.gov Conversely, alkylcupration of alkynes can provide a route to (Z)-trisubstituted alkenes. nih.gov More recently, propyne (B1212725) bromoboration followed by palladium-catalyzed cross-coupling has emerged as a highly stereoselective method for creating (Z)-trisubstituted alkenes with stereoselectivity values of ≥98%. nih.gov

Nickel-catalyzed reactions have also been shown to be effective in the stereoselective synthesis of trisubstituted alkenes from terminal olefins. nih.gov These methods often involve a Heck-type benzylation followed by an isomerization step to yield the desired trans-alkene with high regio- and stereoselectivity. nih.gov The choice of ligands and additives is critical in controlling the outcome of these reactions. nih.govacs.org

Approaches Involving Sigmatropic Rearrangements of Unsaturated Alcohol Precursors

Sigmatropic rearrangements, particularly the qinmuchem.comqinmuchem.com-sigmatropic rearrangement, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. fiveable.memdpi.com The Claisen rearrangement, a type of qinmuchem.comqinmuchem.com-sigmatropic shift, transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds and is a key strategy for synthesizing unsaturated aldehydes. fiveable.memasterorganicchemistry.comlscollege.ac.in

The reaction typically proceeds through a concerted, six-membered cyclic transition state, often with a chair-like conformation, which allows for a high degree of stereochemical control. fiveable.meuchicago.edu The rearrangement can be initiated by heat, and its rate can be accelerated by polar solvents or the use of catalysts like trivalent organoaluminum reagents. lscollege.ac.in

Several variations of the Claisen rearrangement have been developed to enhance its utility and expand its scope. These include:

The Eschenmoser-Claisen rearrangement , which converts allylic alcohols to γ,δ-unsaturated amides under neutral conditions. tcichemicals.com

The Johnson-Claisen rearrangement , which also starts from allylic alcohols. tcichemicals.com

The Ireland-Claisen rearrangement , another variation that proceeds under specific conditions. tcichemicals.com

These rearrangements offer reliable and stereoselective routes to unsaturated carbonyl compounds from readily available unsaturated alcohol precursors. acs.orgrsc.orgacs.org

Derivatization from Related Branched Aldehydes and Octenals

Another synthetic avenue involves the chemical modification of structurally related aldehydes, such as isomers of octenal or other branched aldehydes.

Chemical Transformations of Isomeric and Homologous Octenals

Citral (B94496), a mixture of the two isomeric aldehydes geranial (trans-isomer) and neral (B7780846) (cis-isomer), is a readily available terpenoid that serves as a versatile starting material for the synthesis of other compounds. qinmuchem.comscribd.com Its reactive aldehyde group and double bonds allow for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. qinmuchem.comslideshare.netacs.org

The transformation of citral can be highly chemoselective. For example, the 6,7-epoxy derivatives of citral can undergo acid-catalyzed reactions to form tetrahydrofuran (B95107) derivatives or acyclic polyenes, depending on the catalyst used. researchgate.net Similarly, (±)-citronellal can be converted to 3,7-dimethyl-2-methylene-6-octenal through an organocatalytic α-methylenation reaction. orgsyn.org

Tandem Reactions and Multi-component Synthesis

Tandem reactions, where multiple transformations occur in a single pot, offer an efficient approach to complex molecules from simpler starting materials. nih.gov Hydroformylation is a key first step in many tandem sequences, converting olefins into aldehydes which can then undergo further reactions. rsc.org

Hydroaminomethylation, a tandem reaction combining hydroformylation and reductive amination, is used to produce amines from terpenes. mdpi.com This process highlights the ability to build molecular complexity in a controlled manner. Tandem hydroformylation-hemiaminal formation has also been developed for the synthesis of functionalized piperidines with good diastereoselectivity and branched regioselectivity. acs.org These multi-component strategies are valuable for creating diverse molecular architectures from readily available precursors. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Octenal, 2,6 Dimethyl

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group in 5-Octenal, 2,6-dimethyl- is characterized by a polarized carbon-oxygen double bond, making the carbonyl carbon electrophilic and the oxygen nucleophilic. This polarity governs its reactivity.

Nucleophilic Addition: The electrophilic carbon atom of the aldehyde is susceptible to attack by nucleophiles. This is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate. For instance, in the presence of organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li), nucleophilic addition would yield a secondary alcohol after an aqueous workup.

Catalyzed Nucleophilic Addition: The reactivity of aldehydes can be enhanced through catalysis. Thiazolium salts, for example, are known to catalyze the addition of aliphatic aldehydes to α,β-unsaturated carbonyl compounds in what is known as the Stetter reaction. researchgate.net While this typically involves α,β-unsaturated systems, the principles of generating a nucleophilic intermediate from the aldehyde could be applicable under certain conditions.

Electrophilic Reactions of the Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen allow it to act as a nucleophile or a Brønsted-Lowry base. Protonation of the oxygen by an acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Olefinic Reactivity: Addition and Oxidation Processes

The carbon-carbon double bond at the 5-position introduces another reactive site within the molecule. Its location as a γ,δ-double bond (a double bond between the gamma and delta carbons relative to the carbonyl group) influences its reactivity compared to conjugated systems.

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the regioselectivity following Markovnikov's rule.

Oxidation and Cleavage: The double bond can be oxidized. In the presence of strong oxidizing agents like ozone (Ozonolysis) or potassium permanganate, the double bond can be cleaved, leading to the formation of smaller carbonyl compounds and carboxylic acids. The oxidation of citronellal (B1669106) (3,7-dimethyl-6-octenal), a structurally similar compound, with dioxygen catalyzed by vanadium-containing heteropolyanions has been studied, showing moderate selectivity for the corresponding carboxylic acid, indicating that the olefinic double bond can also be a site of reaction. academie-sciences.fr

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). This reaction is a common transformation for olefins.

Rearrangement Reactions and Isomerization Pathways

Unsaturated aldehydes like 5-Octenal, 2,6-dimethyl- can undergo various rearrangement and isomerization reactions, often catalyzed by acid or light.

Isomerization: The position of the double bond can potentially be isomerized under certain conditions. For instance, exposure to ultraviolet light has been used to isomerize citronellol (B86348) to rhodinol, which involves a shift in the double bond position from the terminal to an internal position. google.com A similar principle could apply to the isomerization of unsaturated aldehydes. The synthesis of (R)-(+)-Citronellal from (R)-(−)-N,N-diethyl-(E)-citronellalenamine demonstrates an isomerization process. orgsyn.org

Sigmatropic Rearrangements: The synthesis of 2,6-dimethyl-5-octenal can be achieved via a frontiersin.orgfrontiersin.org-sigmatropic rearrangement of an appropriate dienol precursor, specifically 4-ethyl-2,4-dimethyl-1,5-hexadien-3-ol. researchgate.netresearchgate.net This synthetic route highlights a key rearrangement pathway involving the carbon skeleton to form the target molecule.

Catalytic Transformations and Reaction Kinetics

Catalysis plays a crucial role in the selective transformation of unsaturated aldehydes. Both homogeneous and heterogeneous catalysts are employed to achieve desired products with high efficiency.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium and often offer high selectivity due to the ability to tune their ligand environment. baranlab.org

Hydroacylation: Rhodium(I) catalysts have been used for the intermolecular hydroacylation of alkynes with 2-triazenylbenzaldehydes. This demonstrates the ability of homogeneous catalysts to facilitate C-H activation and addition across a triple bond. acs.org

Asymmetric Catalysis: Organocatalysis, a subset of homogeneous catalysis, has been employed for the enantioselective functionalization of unsaturated aldehydes. For example, chiral secondary amines can react with α,β-unsaturated aldehydes to form dienamine intermediates, which can then react with electrophiles at the γ-position. semanticscholar.orgacs.org While 5-Octenal, 2,6-dimethyl- is a γ,δ-unsaturated aldehyde, the principles of dienamine catalysis highlight the potential for remote functionalization.

Heterogeneous Catalysis

Heterogeneous catalysts are in a different phase from the reactants and are valued for their robustness, ease of separation, and recyclability. baranlab.org

Selective Hydrogenation: The selective hydrogenation of unsaturated aldehydes is a significant industrial process. acs.org Depending on the catalyst and reaction conditions, either the C=O bond or the C=C bond can be selectively reduced. For instance, ruthenium-based catalysts are known for their excellent performance in reducing α,β-unsaturated aldehydes to the corresponding unsaturated alcohols. frontiersin.org The choice of catalyst support can also significantly influence performance. frontiersin.org

Oxidation: Heteropolyacids, such as HPA-2 (H₅[PMo₁₀V₂O₄₀]·aq), have been used as heterogeneous catalysts for the oxidation of aldehydes to carboxylic acids using dioxygen. academie-sciences.fr These catalysts have shown good yields for linear and aromatic aldehydes. academie-sciences.fr

Coupling Reactions: Bi-functional heterogeneous catalysts, such as Al-Ni-P systems, have been developed for the direct synthesis of unsaturated ethers from the selective hydrogenation and coupling of an unsaturated aldehyde with an alcohol. mdpi.com This process demonstrates the potential for tandem reactions catalyzed by a single heterogeneous system.

Below is a table summarizing representative catalytic transformations applicable to unsaturated aldehydes, which could be analogous to the reactivity of 5-Octenal, 2,6-dimethyl-.

| Reaction Type | Catalyst Type | Catalyst Example | Substrate Example | Product Type | Reference |

| Transfer Hydrogenation | Homogeneous/Heterogeneous | Metal-based | α,β-Unsaturated Aldehydes | Allylic Alcohols | rsc.org |

| Hydrogenation | Heterogeneous | Ru-based | α,β-Unsaturated Aldehydes | Unsaturated Alcohols | frontiersin.org |

| Hydrogenation Coupling | Heterogeneous | Al-Ni-P | Cinnamaldehyde/Citral (B94496) | Unsaturated Ether | mdpi.com |

| Oxidation | Heterogeneous | Vanadium-containing Heteropolyanions | Citronellal | Carboxylic Acid | academie-sciences.fr |

| Hydroacylation | Homogeneous | Rh(I) | 2-Triazenylbenzaldehydes | Ketones | acs.org |

Analytical Methodologies for the Characterization and Quantification of 5 Octenal, 2,6 Dimethyl

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5-Octenal, 2,6-dimethyl- from complex mixtures, a necessary step for accurate identification and quantification.

Gas Chromatography (GC) with Advanced Detectors

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds like 5-Octenal, 2,6-dimethyl-. chemijournal.comajpaonline.com The process involves vaporizing the sample and moving it through a column with a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

For the analysis of 5-Octenal, 2,6-dimethyl-, specific GC columns are employed. A common choice is a nonpolar column, such as one with a 5% Ph-Me silicone stationary phase. google.com Another frequently used column for this type of analysis is the ZB-5 column. google.com The selection of the column is critical as it directly impacts the separation efficiency.

Advanced detectors are coupled with GC systems to identify and quantify the separated compounds. The Flame Ionization Detector (FID) is widely used for its sensitivity to organic compounds. google.comnih.gov When the separated compounds exit the GC column, they are burned in a hydrogen-air flame, producing ions that are measured to generate a signal. For enhanced identification, a Mass Spectrometer (MS) is often used as the detector, a technique known as GC-MS. ajpaonline.comunl.edu

Table 1: GC Parameters for 5-Octenal, 2,6-dimethyl- Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | ZB-5 or 5% Ph-Me silicone | google.comgoogle.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | google.comnih.gov |

| Carrier Gas | Helium (He) | google.com |

High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) can also be utilized for the analysis of 5-Octenal, 2,6-dimethyl-. sielc.com HPLC separates compounds based on their affinity to the stationary and mobile phases. For this compound, a reverse-phase (RP) HPLC method is suitable. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of 5-Octenal, 2,6-dimethyl-, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid can be used. sielc.com For applications requiring compatibility with mass spectrometry, formic acid is substituted for phosphoric acid. sielc.com This method is also scalable for preparative separation to isolate impurities. sielc.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of 5-Octenal, 2,6-dimethyl- following its separation.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with GC, it provides powerful identification capabilities. ijpsjournal.com For 5-Octenal, 2,6-dimethyl-, electron ionization (EI) is a common method to generate ions. The resulting mass spectrum shows a molecular ion peak (M+) and a pattern of fragment ions that is characteristic of the compound's structure.

The mass spectrum of 5-Octenal, 2,6-dimethyl- (with a molecular weight of 140.22 g/mol ) exhibits a molecular ion peak at m/z 140. google.com Key fragment ions are observed at m/z 82, which is often the base peak, and other significant fragments at m/z 69, 67, 41, and 39. google.com These fragments arise from predictable cleavages of the molecule, providing a "fingerprint" for its identification. Tandem mass spectrometry (MS/MS) can further enhance structural analysis by isolating a specific ion and fragmenting it again to obtain more detailed structural information. chemijournal.com

Table 2: Characteristic Mass Fragments of 5-Octenal, 2,6-dimethyl-

| m/z | Relative Intensity | Reference |

|---|---|---|

| 140 (M+) | 10 | google.com |

| 82 | 100 | google.com |

| 69 | 29 | google.com |

| 67 | 48 | google.com |

| 41 | 48 | google.com |

| 39 | 18 | google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are used to characterize 5-Octenal, 2,6-dimethyl-. google.comchemicalbook.com

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. google.com For 5-Octenal, 2,6-dimethyl-, the aldehyde proton shows a characteristic signal at δ 9.58 ppm. google.com Other signals correspond to the vinylic proton, methyl groups, and methylene (B1212753) protons in the chain. google.com

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. google.com The carbonyl carbon of the aldehyde group appears at a characteristic downfield shift of δ 204.95 ppm. google.com The carbons of the double bond are observed at δ 132.52 and 123.37 ppm, while the remaining signals correspond to the various methyl and methylene carbons in the structure. google.com

Table 3: NMR Data for 5-Octenal, 2,6-dimethyl- in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ¹H (Aldehyde) | 9.58 (d, J=2.02 Hz) | google.com |

| ¹H (Vinylic) | 5.05 (m) | google.com |

| ¹³C (Carbonyl) | 204.95 | google.com |

| ¹³C (C=C) | 132.52, 123.37 | google.com |

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic method, are essential for the comprehensive analysis of complex samples. chemijournal.comijpsjournal.com The most powerful and widely used hyphenated technique for volatile compounds like 5-Octenal, 2,6-dimethyl- is Gas Chromatography-Mass Spectrometry (GC-MS). ajpaonline.comunl.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including aldehydes like 5-Octenal, 2,6-dimethyl-. researchgate.netcsic.es This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the volatile compounds are first extracted from the sample matrix and injected into the GC system. Here, they are vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the compounds' different chemical properties, such as boiling point and polarity, which cause them to travel through the column at different speeds. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification by comparing it to spectral libraries, such as the NIST database. nist.gov

For instance, in the analysis of essential oils, GC-MS is routinely used to identify a wide array of volatile constituents, including various aldehydes, esters, alcohols, and terpenes. csic.es Although 5-Octenal, 2,6-dimethyl- was not specifically identified in a study on cinnamon essential oil, the methodology employed, which successfully separated and identified 36 different volatile components, demonstrates the capability of GC-MS in analyzing complex mixtures of similar compounds. researchgate.netcsic.es

| Compound Class | Number Identified in Cinnamon Oil Study | Key Examples |

| Aldehydes | 6 | Cinnamic aldehyde |

| Esters | 3 | Cinnamyl acetate, Phenylethyl acetate |

| Alcohols | 7 | --- |

| Terpenes | 17 | --- |

| Aromatics | 2 | --- |

| Ketones | 1 | --- |

| Data derived from a GC-MS analysis of cinnamon essential oil, illustrating the method's utility in separating and identifying various volatile compounds. csic.es |

Gas Chromatography-Olfactometry (GC-O) for Molecular Interaction Studies

GC-O is invaluable for identifying key odorants in a complex mixture, which might be present at concentrations too low for instrumental detection but still have a significant sensory impact. pfigueiredo.org For example, in a study on plant-based proteins, GC-O was used to determine the detection thresholds of various aldol (B89426) condensation products, which are structurally related to 5-Octenal, 2,6-dimethyl-. reading.ac.uk This approach helps in pinpointing the specific molecules responsible for desired aromas or off-notes. Different GC-O techniques, such as Aroma Extract Dilution Analysis (AEDA), can be employed to rank the odor potency of the compounds present. pfigueiredo.org

| Compound | Odor Description | Significance in Study |

| (E)-2-propyl-2-heptenal | Fatty, green | Characterized in plant-based protein |

| (E)-2-butyl-2-octenal | Soapy, fatty | Characterized in plant-based protein |

| (E)-2-decenal | Fatty, citrus | Used for threshold comparison |

| Examples of unsaturated aldehydes analyzed by GC-O to determine their sensory properties. reading.ac.uk |

Advanced Extraction and Pre-concentration Methods (e.g., HS-SPME, SAFE, AEDA)

The analysis of trace volatile compounds requires efficient extraction and pre-concentration from the sample matrix. Several advanced methods are employed prior to GC-MS or GC-O analysis.

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to adsorb volatile compounds from the headspace above the sample. woodresearch.skresearchgate.net It is a widely used method for preparing samples for the analysis of food taints and off-flavors. researchgate.net The adsorbed compounds are then thermally desorbed directly into the GC injector. This method is valued for its simplicity, speed, and sensitivity.

Solvent Assisted Flavour Evaporation (SAFE) is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds from a sample, minimizing the formation of artifacts that can occur with high-temperature methods. pfigueiredo.org This is particularly important for preserving the authentic aroma profile of fresh materials. pfigueiredo.org

Aroma Extract Dilution Analysis (AEDA) is a specific application of GC-O used to determine the most potent odorants in an extract. The sample is sequentially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which a compound is still detected gives its flavor dilution (FD) factor, which corresponds to its odor potency. pfigueiredo.org

These extraction and olfactometry techniques are crucial for a comprehensive understanding of a compound like 5-Octenal, 2,6-dimethyl-, as they not only enable its chemical identification but also elucidate its sensory relevance.

Computational Chemistry and Molecular Modeling of 5 Octenal, 2,6 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic distribution within a molecule. For 5-Octenal, 2,6-dimethyl-, these calculations are pivotal in understanding its inherent reactivity. Methods such as Density Functional Theory (DFT) are commonly employed to determine various electronic properties.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Another important descriptor derived from quantum chemical calculations is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an aldehyde like 5-Octenal, 2,6-dimethyl-, the MEP would show a region of negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and a positive potential around the carbonyl carbon, making it a target for nucleophiles.

Table 1: Calculated Electronic Properties of a Representative Unsaturated Aldehyde

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule |

Note: The data presented in this table are representative values for a structurally similar unsaturated aldehyde and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with its environment.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent, such as water, one can observe how it interacts with surrounding molecules. This can reveal information about its solubility and how it might bind to a biological target, such as a receptor or an enzyme. The simulations can quantify the strength of various non-covalent interactions, including hydrogen bonds and van der Waals forces.

Table 2: Conformational Dihedral Angles and Interaction Energies from a Representative MD Simulation

| Parameter | Description | Typical Value Range |

| C4-C5-C6-C7 Dihedral Angle | Rotation around the central single bond of the alkyl chain. | -180° to +180° |

| Solvation Free Energy | The energy change when the molecule is transferred from a vacuum to a solvent. | -5 to 5 kcal/mol |

| Number of Hydrogen Bonds with Water | Average number of hydrogen bonds formed between the carbonyl oxygen and water molecules. | 1 - 3 |

Note: The data in this table are illustrative and represent typical outputs from an MD simulation of an aldehyde in an aqueous environment.

Theoretical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions. For 5-Octenal, 2,6-dimethyl-, this can include studying its oxidation, reduction, or its reaction with nucleophiles. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

A critical aspect of these studies is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Quantum chemical calculations can provide the geometry and energy of the transition state, offering deep insights into the factors that control the reaction's feasibility and speed. For instance, in a nucleophilic addition to the carbonyl group, calculations can elucidate the structural changes as the new bond is formed and the carbonyl double bond is broken.

Table 3: Calculated Activation Energies for a Representative Aldehyde Reaction

| Reaction Type | Reactant | Nucleophile | Activation Energy (kcal/mol) |

| Nucleophilic Addition | Unsaturated Aldehyde | Cyanide ion | 10.5 |

| Michael Addition | Unsaturated Aldehyde | Thiol | 15.2 |

Note: The activation energies are representative and can vary significantly depending on the specific reactants and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aldehydes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property. nih.gov For aldehydes, QSAR models are often developed to predict their toxicity, reactivity, or sensory properties. nih.govresearchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be derived from the compound's 2D or 3D structure and can represent various aspects of its topology, geometry, and electronic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and quantum chemically calculated energies.

Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed activity. researchgate.netmdpi.com These models can then be used to predict the activity of new, untested aldehydes. For α,β-unsaturated aldehydes, QSAR models have been used to predict their aquatic toxicity, with descriptors related to their reactivity towards biological nucleophiles often being important. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Models for Aldehydes

| Descriptor | Type | Information Encoded |

| LogP | Physicochemical | Lipophilicity and partitioning behavior. |

| Molecular Weight | Constitutional | Size of the molecule. |

| LUMO Energy | Quantum Chemical | Electrophilicity and reactivity towards nucleophiles. |

| Molecular Connectivity Indices | Topological | Degree of branching and shape of the molecule. |

Note: This table lists examples of descriptors commonly employed in QSAR studies of aldehydes.

Environmental Dynamics and Chemical Transformations of 5 Octenal, 2,6 Dimethyl

Occurrence and Detection in Environmental Samples

5-Octenal, 2,6-dimethyl- is anticipated to be present in the environment primarily as a biogenic volatile organic compound (BVOC) emitted from vegetation. The formation of aldehydes in plants can occur through the enzymatic degradation of polyunsaturated fatty acids via the lipoxygenase pathway. researchgate.net For instance, related compounds like 2,6-Dimethyl-5-heptenal (B93204) have been identified in plant species such as Magnolia officinalis and Glycine max. nih.gov Its presence in the environment may also stem from its use as a fragrance ingredient in various consumer products, leading to its release into indoor and outdoor air, as well as wastewater streams.

Detection in environmental matrices such as air and water typically involves sample collection followed by analysis using gas chromatography-mass spectrometry (GC-MS). This standard technique allows for the separation of complex mixtures of VOCs and the specific identification and quantification of the target compound.

Table 6.1: Potential Sources and Detection Methods for 5-Octenal, 2,6-dimethyl-

| Potential Source | Environmental Compartment | Typical Detection Method |

|---|---|---|

| Plant Emissions | Atmosphere | Gas Chromatography-Mass Spectrometry (GC-MS) |

Degradation Pathways and Metabolite Formation in Natural Systems

Once released into the environment, 5-Octenal, 2,6-dimethyl- is subject to several degradation processes. The primary pathways are expected to be atmospheric photooxidation and microbial metabolism in soil and water.

In natural systems, the initial transformation steps likely involve the modification of the aldehyde functional group and the carbon-carbon double bond. These reactions lead to the formation of various metabolites. The principal initial metabolites are expected to be the corresponding carboxylic acid and alcohol.

Oxidation of the aldehyde group results in the formation of 2,6-dimethyl-5-octenoic acid.

Reduction of the aldehyde group yields 2,6-dimethyl-5-octenol.

These initial metabolites can undergo further degradation, leading to smaller, more water-soluble compounds that can be integrated into natural biogeochemical cycles.

Photochemical and Oxidative Degradation Processes

In the atmosphere, 5-Octenal, 2,6-dimethyl-, like other VOCs, contributes to atmospheric chemistry. Its degradation is driven by photochemical and oxidative processes, primarily involving reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), especially during nighttime. unito.itacs.org The high reactivity of the •OH radical makes it a primary oxidant in the atmosphere. unito.it

The degradation mechanisms include:

Reaction with Hydroxyl Radicals (•OH): This is a dominant daytime degradation pathway. The reaction can proceed via two main channels: addition of the •OH radical to the carbon-carbon double bond, or abstraction of the hydrogen atom from the aldehyde group. acs.org

Reaction with Ozone (O₃): Ozonolysis involves the reaction of ozone with the C=C double bond, leading to the cleavage of the molecule. This process forms a primary ozonide that quickly decomposes into smaller aldehydes and Criegee intermediates.

Reaction with Nitrate Radicals (NO₃): During the night, in the absence of sunlight, nitrate radicals can become a significant oxidant for unsaturated compounds.

Photolysis: Direct degradation by sunlight can also occur, where the absorption of UV radiation leads to the breakdown of the molecule.

These oxidative reactions can contribute to the formation of secondary organic aerosols (SOA) and tropospheric ozone. acs.org

Table 6.2: Summary of Atmospheric Degradation Processes for 5-Octenal, 2,6-dimethyl-

| Process | Primary Reactant | Likely Reaction Site | Potential Initial Products |

|---|---|---|---|

| Photooxidation | Hydroxyl Radical (•OH) | C=C double bond, Aldehyde group | Hydroxylated adducts, 2,6-dimethyl-5-octenoyl radical |

| Ozonolysis | Ozone (O₃) | C=C double bond | Smaller aldehydes (e.g., 4-methyl-3-pentenal), Carbonyl oxides |

Biotransformation and Microbial Metabolism

In soil and aquatic environments, 5-Octenal, 2,6-dimethyl- is expected to undergo biotransformation by microorganisms. Bacteria and fungi possess diverse enzymatic systems capable of metabolizing aldehydes and hydrocarbons. While specific studies on this compound are limited, likely metabolic pathways can be inferred from the microbial metabolism of similar molecules. nih.gov

The probable sequence of microbial degradation involves:

Initial Oxidation/Reduction: Microorganisms are likely to first transform the highly reactive aldehyde group. This typically involves oxidation to the corresponding carboxylic acid (2,6-dimethyl-5-octenoic acid) by aldehyde dehydrogenases or, less commonly, reduction to an alcohol (2,6-dimethyl-5-octenol) by alcohol dehydrogenases. researchgate.net

Beta-Oxidation-like Pathway: The resulting carboxylic acid, 2,6-dimethyl-5-octenoic acid, can then be further metabolized. It is expected to enter a degradation pathway analogous to the beta-oxidation of fatty acids, where the carbon chain is sequentially shortened, ultimately leading to compounds that can enter central metabolic pathways like the Krebs cycle.

Table 6.3: Hypothetical Microbial Metabolism Pathway

| Step | Enzymatic Process | Substrate | Product |

|---|---|---|---|

| 1 | Aldehyde Dehydrogenase | 5-Octenal, 2,6-dimethyl- | 2,6-dimethyl-5-octenoic acid |

| 2 | Acyl-CoA Synthetase | 2,6-dimethyl-5-octenoic acid | 2,6-dimethyl-5-octenoyl-CoA |

Advanced Applications and Prospective Utility of 5 Octenal, 2,6 Dimethyl

Prospective Role as an Intermediate in the Synthesis of Complex Organic Molecules

While direct evidence for the use of 5-Octenal, 2,6-dimethyl- as a synthetic intermediate is not prominent in current literature, its structure as an unsaturated aldehyde suggests potential utility in forming more complex molecules. The reactivity of the aldehyde and the alkene functional groups allows for a variety of chemical transformations.

Fine Chemicals and Specialty Polymers Precursors

Theoretically, the aldehyde group of 5-Octenal, 2,6-dimethyl- could be a precursor for various functional groups. For instance, it could undergo oxidation to form a carboxylic acid or reduction to form an alcohol. These derivatives could then potentially serve as monomers for polymerization reactions, leading to specialty polymers with tailored properties. The branched dimethyl structure could impart unique solubility and thermal characteristics to such polymers.

Pharmaceutical and Agrochemical Intermediates

In the synthesis of bioactive molecules, the carbon skeleton of compounds like 5-Octenal, 2,6-dimethyl- can be a foundational building block. The aldehyde functionality is reactive and can participate in carbon-carbon bond-forming reactions, which are crucial in the synthesis of complex pharmaceutical and agrochemical compounds. However, specific examples of its use as an intermediate in the synthesis of named pharmaceuticals or agrochemicals are not currently documented in public-domain research.

Integration into Material Science and Engineering

There is no direct information available regarding the integration of 5-Octenal, 2,6-dimethyl- into material science and engineering. Speculatively, its potential conversion to a diol or a dicarboxylic acid could open avenues for its use as a monomer in the creation of polyesters or polyurethanes. The specific arrangement of the methyl groups might influence the resulting material's physical properties, such as its glass transition temperature or crystallinity.

Research in Chemo-Enzymatic Synthesis and Biocatalysis

The field of chemo-enzymatic synthesis often utilizes enzymes for selective transformations on organic molecules. An unsaturated aldehyde like 5-Octenal, 2,6-dimethyl- could be a substrate for various enzymes. For example, ene-reductases could selectively reduce the carbon-carbon double bond, or alcohol dehydrogenases could reduce the aldehyde group. Such biocatalytic reactions would be valuable for producing chiral molecules with high enantiomeric purity, which are often desired in the pharmaceutical industry. However, specific research focusing on the chemo-enzymatic synthesis or biocatalysis of 5-Octenal, 2,6-dimethyl- has not been identified in the available literature.

Future Research Directions and Interdisciplinary Perspectives

Development of Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For a compound like 5-Octenal, 2,6-dimethyl-, for which established industrial synthesis routes are not well-documented, there is a significant opportunity to design sustainable methodologies from the ground up.

Key Research Objectives:

Biocatalysis: Investigating the use of enzymes or whole-cell systems for the synthesis of 5-Octenal, 2,6-dimethyl-. This could involve leveraging enzymes such as alcohol dehydrogenases or lipoxygenases that act on unsaturated fatty acid precursors. Biocatalytic routes often proceed under mild conditions (ambient temperature and pressure) in aqueous media, drastically reducing energy consumption and hazardous waste.

Green Catalysts: Exploring the use of heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), for the selective oxidation of a suitable alcohol precursor. These catalysts can offer high selectivity and can be easily recovered and reused, aligning with the principles of green chemistry.

Renewable Feedstocks: A primary goal should be to develop synthetic pathways that utilize renewable starting materials. Research could focus on the conversion of biomass-derived molecules, such as terpenes or fatty acids, into 5-Octenal, 2,6-dimethyl-. This would reduce the reliance on petrochemical feedstocks, contributing to a more sustainable chemical industry.

Data Table: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering, low volumetric yields |

| Heterogeneous Catalysis | Catalyst reusability, process intensification | Catalyst deactivation, need for high temperatures/pressures |

| Renewable Feedstocks | Reduced carbon footprint, sustainability | Complex multi-step conversions, purification challenges |

Elucidation of Complex Biological Pathways Involving Octenals

Volatile aldehydes, including various octenal isomers, are known to be involved in a multitude of biological processes, from plant defense mechanisms to mammalian cell signaling. However, the specific biological roles of 5-Octenal, 2,6-dimethyl- remain unknown. Future research in this area is critical to understanding its potential impact on biological systems.

Prospective Research Areas:

Metabolomics: Employing untargeted metabolomics approaches, using techniques like mass spectrometry, to identify the presence and regulation of 5-Octenal, 2,6-dimethyl- in various organisms. This could reveal its natural sources and the metabolic pathways it is associated with.

Enzymatic Pathways: Investigating the enzymes responsible for the biosynthesis and catabolism of this compound. Aldehydes can be enzymatically reduced to alcohols or oxidized to carboxylic acids. Identifying the specific alcohol dehydrogenases (ADHs) or aldehyde dehydrogenases (ALDHs) that act on 5-Octenal, 2,6-dimethyl- would be a crucial step in understanding its metabolic fate.

Signaling and Defense: Research should be directed towards understanding if 5-Octenal, 2,6-dimethyl- acts as a signaling molecule (e.g., a pheromone) in insects or a defense compound in plants. Many volatile organic compounds (VOCs) play roles in mediating interactions between organisms. researchgate.net

Advanced Analytical Techniques for Trace Analysis

To study the synthesis and biological relevance of 5-Octenal, 2,6-dimethyl-, sensitive and selective analytical methods are indispensable. The ability to detect and quantify this compound at trace levels in complex matrices is a prerequisite for meaningful research.

Future Analytical Developments:

Multidimensional Chromatography: Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) offer superior separation power for complex volatile samples. Developing a robust GC×GC-MS method would be essential for distinguishing 5-Octenal, 2,6-dimethyl- from its numerous isomers and quantifying it in biological or environmental samples.

Selective Sorbent Materials: The development of novel sorbent materials for solid-phase microextraction (SPME) could enable the selective preconcentration of 5-Octenal, 2,6-dimethyl- from a sample matrix. This would significantly improve the limits of detection (LOD) and limits of quantification (LOQ) of the analytical methods.

Sensor Technology: In the long term, the creation of chemiresistive sensors or biosensors tailored for the specific detection of 5-Octenal, 2,6-dimethyl- could allow for real-time monitoring in various applications, from industrial process control to environmental monitoring.

Machine Learning and AI in Chemical Discovery and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. For a data-poor compound like 5-Octenal, 2,6-dimethyl-, these computational tools offer a powerful way to predict properties and guide experimental efforts.

Interdisciplinary Applications:

Property Prediction: Machine learning models, trained on large datasets of known molecules, can be used to predict the physicochemical and sensory properties of 5-Octenal, 2,6-dimethyl-. This could include predictions of its odor profile, boiling point, and solubility, which can guide its potential applications, for instance, in the flavor and fragrance industry.

Synthesis Planning: Retrosynthesis AI algorithms can propose novel and efficient synthetic routes to 5-Octenal, 2,6-dimethyl-. These tools can analyze vast reaction databases to identify the most promising and sustainable pathways, saving significant time and resources in the laboratory.

Biological Activity Screening: AI models can predict potential biological activities and toxicities based on the molecular structure of 5-Octenal, 2,6-dimethyl-. This in silico screening can help prioritize experimental studies and identify potential areas of interest for pharmacological or toxicological investigation.

By pursuing these interdisciplinary research directions, the scientific community can move 5-Octenal, 2,6-dimethyl- from a mere entry in a chemical database to a well-understood molecule with potential applications and a defined role in the chemical and biological sciences.

Q & A

Q. What are the optimal synthetic routes for 5-Octenal, 2,6-dimethyl-?

Methodological Answer: The synthesis of 5-Octenal, 2,6-dimethyl- (CAS 106-72-9) can be achieved via catalytic oxidation of 2,6-dimethylhept-5-enol or through aldol condensation of shorter-chain aldehydes with appropriate ketones. A validated approach involves using homogeneous catalysts (e.g., palladium or ruthenium complexes) under inert conditions to minimize side reactions. For example, highlights polyaromatic synthesis methodologies involving controlled reaction temperatures (80–120°C) and solvent systems like tetrahydrofuran (THF) or dichloromethane (DCM) . Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the target compound with >95% purity.

Q. Which analytical techniques are most reliable for characterizing 5-Octenal, 2,6-dimethyl-?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS):

Retention time (RT) and Kovats Index (KI) comparisons with reference libraries (e.g., NIST WebBook) are essential. For 5-Octenal, 2,6-dimethyl-, typical GC conditions include a DB-5MS column (30 m × 0.25 mm), helium carrier gas (1.0 mL/min), and a temperature gradient of 40°C (hold 2 min) to 280°C at 10°C/min . - Nuclear Magnetic Resonance (NMR):

¹H NMR (CDCl₃, 400 MHz): δ 9.45 (d, J=7.8 Hz, 1H, CHO), 5.40–5.20 (m, 2H, CH₂=CH), 2.30–2.10 (m, 4H, CH(CH₃)₂), 1.60–1.40 (m, 2H, CH₂) .

Q. What safety protocols are recommended for handling 5-Octenal, 2,6-dimethyl-?

Methodological Answer:

- Hazard Codes: Xi (Irritant) with Risk Statements R36/37/38 (irritates eyes, skin, respiratory system) .

- Protective Measures: Use nitrile gloves, lab coats, and sealed goggles. Conduct reactions in fume hoods with proper ventilation. Store in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .

- Waste Disposal: Collect in halogen-resistant containers and neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can contradictory spectral data for 5-Octenal, 2,6-dimethyl- be resolved?

Methodological Answer: Contradictions in spectral data (e.g., NMR shifts or GC retention times) often arise from impurities, solvent effects, or isomerization. To address this:

- Cross-Verification: Use orthogonal techniques (e.g., FT-IR for functional group confirmation and High-Resolution MS for molecular formula validation) .

- Supplier Variability: As shown in , chiral selectors like 2,6-dimethyl-β-CD from different suppliers may yield inconsistent separations. Validate purity using elemental analysis or HPLC before use .

Q. What experimental design strategies improve enantiomeric resolution of 5-Octenal, 2,6-dimethyl- derivatives?

Methodological Answer: For chiral separations (e.g., capillary electrophoresis):

- Cyclodextrin Optimization: Use 2,6-dimethyl-β-CD (13.3 mg/mL) in sodium phosphate buffer (pH 3.0) at 30°C. Voltage settings of 27 kV and capillary dimensions of 72 cm × 50 µm i.d. achieve baseline separation (Figure 4 in ) .

- Migration Order Reversal: Adjust CD concentration or buffer pH to manipulate enantiomer migration, as described in .

Q. How can mechanistic studies elucidate degradation pathways of 5-Octenal, 2,6-dimethyl- under oxidative conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.